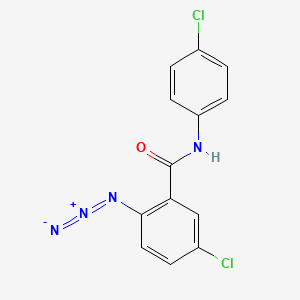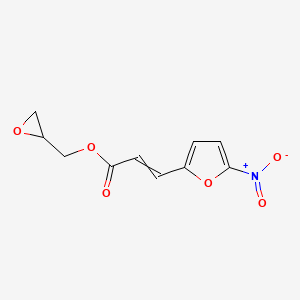![molecular formula C12H16N2 B14382882 1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole CAS No. 90158-18-2](/img/structure/B14382882.png)
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique hexahydropyrrolo[2,3-b]indole skeleton, which is a common structural motif in many bioactive natural products. The presence of multiple chiral centers and the hexahydro structure make it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves the organocatalytic asymmetric selenofunctionalization of tryptamine derivatives. This method uses chiral phosphoric acid as a catalyst to achieve high yields and enantioselectivity . Another approach involves the conversion of 3-aminoethyl-3-alkyloxindoles to the desired compound through an addition-cyclization sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Nucleophilic substitution reactions are common, especially on the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine azide and other halogen-based reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like mesyl chloride and trimethylamine are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various azido and selenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves the formation of a key discrete seleniranium ion intermediate. This intermediate is then trapped by internal amine through nucleophilic attack, leading to the formation of the final product . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole: This compound has similar structural features but differs in the substitution pattern.
3a-Azido-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole: This derivative is formed through azidation reactions and has distinct chemical properties.
Uniqueness
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is unique due to its specific substitution pattern and the presence of multiple chiral centers
Properties
CAS No. |
90158-18-2 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C12H16N2/c1-12-7-8-14(2)11(12)13-10-6-4-3-5-9(10)12/h3-6,11,13H,7-8H2,1-2H3 |
InChI Key |
ZMRXCEQBVUQGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(C1NC3=CC=CC=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]](/img/structure/B14382808.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)
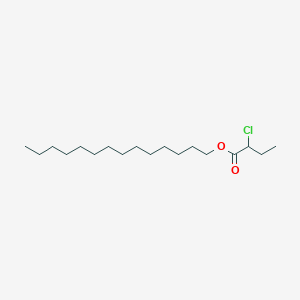

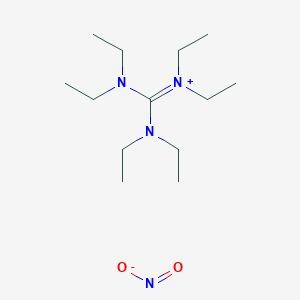
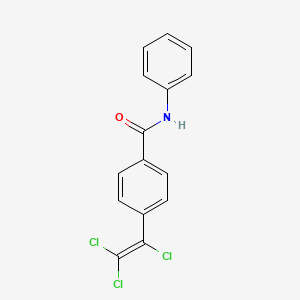
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
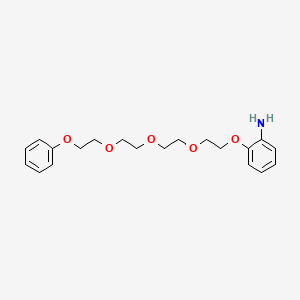
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
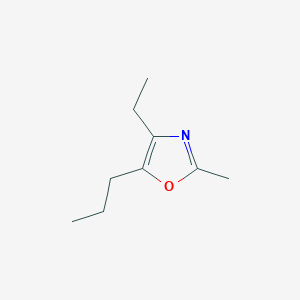
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
